molecular formula C16H14N2O3 B8272841 Methyl 2-phenylaminobenzoxazol-6-acetate CAS No. 256453-85-7

Methyl 2-phenylaminobenzoxazol-6-acetate

Cat. No. B8272841
M. Wt: 282.29 g/mol
InChI Key: DPLBLJCNRIGICE-UHFFFAOYSA-N
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Patent
US07157487B2

Procedure details

In ethanol (10 ml) was dissolved methyl 3-hydroxy-4-nitrophenylacetate (592 mg, 2.81 mmol), followed by the addition of 5% palladium/carbon (194 mg). The resulting mixture was subjected to catalytic hydrogenation overnight under stirring at room temperature and normal pressure. After removal the catalyst from the reaction mixture by filtration through Celite under reduced pressure, the filtrated cake was washed with ethanol (30 ml). The filtrate was stirred at room temperature. After addition of phenyl isothiocyanate (370 μl, 3.09 mmol) and stirring at room temperature for one hour, mercuric oxide (yellow) (1.1 g, 5.07 mmol) was added. The reaction mixture was heated under reflux for 3 hours. The mixture was then cooled and the insoluble matter was filtered out under reduced pressure. The filtrate was distilled under reduced pressure. The residue was purified by chromatography on a silica gel column, whereby methyl 2-phenylaminobenzoxazol-6-acetate (480 mg, 61%) was obtained as a white solid from chloroform-ethyl acetate (10:1, v/v) eluate fractions.
Quantity
370 μL
Type
reactant
Reaction Step One
[Compound]
Name
mercuric oxide
Quantity
1.1 g
Type
reactant
Reaction Step Two
Quantity
592 mg
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
194 mg
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[CH:6][C:7]=1[N+:8]([O-])=O.[C:16]1([N:22]=[C:23]=S)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>C(O)C.[Pd]>[C:16]1([NH:22][C:23]2[O:1][C:2]3[CH:3]=[C:4]([CH2:11][C:12]([O:14][CH3:15])=[O:13])[CH:5]=[CH:6][C:7]=3[N:8]=2)[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1

Inputs

Step One
Name
Quantity
370 μL
Type
reactant
Smiles
C1(=CC=CC=C1)N=C=S
Step Two
Name
mercuric oxide
Quantity
1.1 g
Type
reactant
Smiles
Step Three
Name
Quantity
592 mg
Type
reactant
Smiles
OC=1C=C(C=CC1[N+](=O)[O-])CC(=O)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
194 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
under stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal the catalyst from the reaction mixture
FILTRATION
Type
FILTRATION
Details
by filtration through Celite under reduced pressure
WASH
Type
WASH
Details
the filtrated cake was washed with ethanol (30 ml)
STIRRING
Type
STIRRING
Details
The filtrate was stirred at room temperature
STIRRING
Type
STIRRING
Details
stirring at room temperature for one hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then cooled
FILTRATION
Type
FILTRATION
Details
the insoluble matter was filtered out under reduced pressure
DISTILLATION
Type
DISTILLATION
Details
The filtrate was distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography on a silica gel column

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C1(=CC=CC=C1)NC=1OC2=C(N1)C=CC(=C2)CC(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 480 mg
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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